molecular formula C9H10N2O2 B1312399 7-Nitro-1,2,3,4-tétrahydroisoquinoléine CAS No. 42923-79-5

7-Nitro-1,2,3,4-tétrahydroisoquinoléine

Numéro de catalogue: B1312399
Numéro CAS: 42923-79-5
Poids moléculaire: 178.19 g/mol
Clé InChI: YPRWYZSUBZXORL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the empirical formula C10H11 . It is a derivative of tetrahydroisoquinoline, a large group of natural products .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in the scientific community due to their diverse biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 7-Nitro-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with a nitro group attached at the 7th position .


Chemical Reactions Analysis

Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of these reactions is not explicitly mentioned in the available literature.

Applications De Recherche Scientifique

Synthèse Organique

La 7-Nitro-1,2,3,4-tétrahydroisoquinoléine est un composé organo-hétérocyclique . Elle est utilisée dans la synthèse de plusieurs nouveaux dérivés aryl-substitués . Cela en fait un composé précieux en synthèse organique, contribuant au développement de nouvelles molécules avec des applications potentielles dans divers domaines.

Chimie Médicinale

Les 1,2,3,4-tétrahydroisoquinoléines (THIQ) forment une classe importante d'alcaloïdes isoquinoléiques . La this compound, en tant qu'analogue de la THIQ, pourrait avoir des activités biologiques diverses contre divers agents pathogènes infectieux et des troubles neurodégénératifs . Cela en fait un composé important en chimie médicinale pour la découverte et le développement de médicaments.

Troubles Neurodégénératifs

Les composés naturels et synthétiques à base de THIQ, y compris la this compound, exercent des activités biologiques diverses contre les troubles neurodégénératifs . Cela suggère des applications potentielles dans le développement de traitements pour des affections telles que la maladie d'Alzheimer, la maladie de Parkinson et d'autres troubles neurodégénératifs.

Agents Pathogènes Infectieux

Les analogues de la THIQ, y compris la this compound, ont montré des activités biologiques contre divers agents pathogènes infectieux . Cela indique des applications potentielles dans le développement de nouveaux agents antimicrobiens.

Fonctionnalisation C(1)

La this compound pourrait être utilisée dans la fonctionnalisation C(1) avec des alcynes . Ce processus est important dans la synthèse de molécules organiques complexes, suggérant des applications dans le développement de nouvelles méthodologies synthétiques.

Développement de Nouveaux Analogues de la THIQ

L'échafaudage hétérocyclique de la THIQ, y compris la this compound, a suscité beaucoup d'attention dans la communauté scientifique . Cela a abouti au développement de nouveaux analogues de la THIQ ayant une activité biologique puissante , indiquant son rôle dans l'avancement de la chimie médicinale et de la conception de médicaments.

Safety and Hazards

The safety data sheet for 7-Nitro-1,2,3,4-tetrahydroisoquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of new and environmentally friendly methods for the synthesis of THIQ derivatives .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

7-Nitro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as tyrosine hydroxylase and monoamine oxidase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity. Additionally, 7-Nitro-1,2,3,4-tetrahydroisoquinoline can interact with neurotransmitter receptors, influencing their function and altering neurotransmission .

Cellular Effects

The effects of 7-Nitro-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, 7-Nitro-1,2,3,4-tetrahydroisoquinoline can modulate the activity of dopamine receptors, leading to changes in dopamine signaling pathways . This modulation can result in altered gene expression patterns and metabolic shifts within the cells. Furthermore, the compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of 7-Nitro-1,2,3,4-tetrahydroisoquinoline involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the nitro group, which forms strong interactions with the enzyme’s active site residues. Additionally, 7-Nitro-1,2,3,4-tetrahydroisoquinoline can activate or inhibit various signaling pathways by interacting with cell surface receptors . These interactions can lead to changes in gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Nitro-1,2,3,4-tetrahydroisoquinoline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to 7-Nitro-1,2,3,4-tetrahydroisoquinoline can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.

Dosage Effects in Animal Models

The effects of 7-Nitro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been found to exert neuroprotective effects, potentially due to its ability to modulate neurotransmitter systems . At higher doses, 7-Nitro-1,2,3,4-tetrahydroisoquinoline can induce neurotoxicity, leading to adverse effects such as neuronal cell death and behavioral changes . These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.

Metabolic Pathways

7-Nitro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into various metabolites . These metabolic processes can influence the compound’s bioavailability and activity within the body. Additionally, 7-Nitro-1,2,3,4-tetrahydroisoquinoline can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 7-Nitro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity. For instance, in neuronal tissues, 7-Nitro-1,2,3,4-tetrahydroisoquinoline can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of 7-Nitro-1,2,3,4-tetrahydroisoquinoline plays a critical role in its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and signaling molecules . Additionally, 7-Nitro-1,2,3,4-tetrahydroisoquinoline can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, ultimately influencing cellular function and behavior.

Propriétés

IUPAC Name

7-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRWYZSUBZXORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423728
Record name 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42923-79-5
Record name 1,2,3,4-Tetrahydro-7-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42923-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This example shows how to make example compounds of the present invention. More specifically, this example demonstrates how to make four aromatic nitro isomers of 6-position nitro-1,2,3,4-tetrahydroisoquinolinylpurine ribosides NBMPR analogues (compounds 2-5). Several literature methods are employed to synthesize the required nitro-1,2,3,4-tetrahydroisoquinoline (compounds 6-9), which are subsequently reacted with the commercially available 6-chloropurine riboside (10) according to Scheme 1 to obtain the target compounds. The commercially available 5-nitroisoquinoline (11) is reduced using sodium borohydride in ethanol to afford the 5-tetrahydroisoquinoline (6) intermediate in good yield (about 90%). The 7-nitrotetrahydroisoquinoline intermediate (8) is prepared in about 50% yield by nitration of the commercially available 1,2,3,4-tetrahydroisoquinoline using KNO3 in concentrated sulfuric acid according to the method of Ajao et al. (1985) (Scheme 3). The 6- and 8-nitro-1,2,3,4-tetrahydroisoquinoline intermediates 7 and 9, are prepared following reaction Scheme 4 according to the report by Tercel et al. (1996) as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6- and 8-nitro-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sulfuric acid (9.90 mL, 0.186 mol) was cooled to 0° C. To the cooled solution was added 1,2,3,4-Tetrahydroisoquinoline (2.5 mL, 020.0 mmol) dropwise via syringe. Potassium nitrate (2.16 g, 0.0214 mol) was then added in small portions over 4 min. The cooling bath was removed and the mixture was allowed to stir at rt for 12 h. Ice was added to the slurry and the mixture basified with NH4OH (precipitate formed). The solution was extracted with chloroform, dried over Na2SO4, filtered, and concentrated to give a brown oil. The oil was dissolved in ethanol (14.8 mL, 0.254 mol) and to this solution was added HCl (2.47 mL, 0.0808 mol). Additional EtOH was added to transfer the precipitated solid for filtration. The white solid was dried under vacuum to yield the desired product without further purification (2.19 g, 51%)
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Potassium nitrate
Quantity
2.16 g
Type
reactant
Reaction Step Three
Name
Quantity
2.47 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
14.8 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

1,2,3,4-Tetrahydroisoquinoline (50 g; 1 equiv.) was added at 0° C., in the course of 90 minutes, to 185 ml of sulfuric acid, and the reaction mixture was stirred for 30 minutes at 0° C. Potassium nitrate (40.7 g; 1.2 equiv.) was then added in portions, and stirring was carried out for 15 hours at room temperature. When the conversion was complete, the reaction mixture was shaken on 500 g of ice and adjusted to pH 8-9 with ammonia solution. Extraction with chloroform was then carried out 3 times, and the combined organic phases were dried over sodium sulfate and concentrated under reduced pressure. The residue was taken up in IPA (500 ml) and cooled to 0° C., and hydrochloric acid (2 equiv.) was added. The resulting solid was filtered out and recrystallised from methanol. 7-Nitro-1,2,3,4-tetrahydroisoquinoline (35 g; 52.3%) was obtained in the form of a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step One
Name
Potassium nitrate
Quantity
40.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

1,2,3,4-Tetrahydroisoquinoline (4.0 g, 30.0 mmol) was dissolved in 10 N of sulfuric acid (6 mL, 30.0 mmol) and then evaporated to dryness to afford a solid residual. This sulfate was added slowly to a solution of potassium nitrate (3.34 g, 33.0 mmol) in sulfuric acid (15 mL), taking care that the temperature of the reaction mixture did not rise above 5° C. After being stirred at room temperature for a further 27 h, the reaction mixture was slowly poured into a con. ammonium solution (ca. 100 mL) under ice cooling. The resulted solution was extracted with dichloromethane (100 mL×3). The combined organic phase was washed with brine (150 mL), dried over Na2SO4, filtered, concentrated and purified by silica gel column chromatography (DCM:MeOH=100:1) to afford 31-2 as a brown solid (2.24 g, yield 41%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
7-Nitro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
7-Nitro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
7-Nitro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
7-Nitro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-Nitro-1,2,3,4-tetrahydroisoquinoline
Customer
Q & A

Q1: What is a convenient method to synthesize 7-nitro-1,2,3,4-tetrahydroisoquinoline?

A1: A straightforward approach involves a two-step process [, ]. First, commercially available m-nitrophenylethylamine can be reacted with an alkylsulfonyl chloride to yield the corresponding N-alkylsulfonyl-m-nitrophenylethylamine. This compound is then treated with paraformaldehyde [(HCHO)n] in a 60% H2SO4/acetic acid mixture to afford the 2-alkylsulfonyl-7-nitro-1,2,3,4-tetrahydroisoquinoline. Finally, hydrolysis of the alkylsulfonyl group using 40% HBr yields the desired 7-nitro-1,2,3,4-tetrahydroisoquinoline [, ].

Q2: Are there any known biological activities of 7-nitro-1,2,3,4-tetrahydroisoquinoline derivatives?

A2: Yes, derivatives of 7-nitro-1,2,3,4-tetrahydroisoquinoline, specifically those incorporating a 1,3-dione moiety to form a homophthalimide skeleton, have shown interesting inhibitory activity against the enzyme thymidine phosphorylase (TP) []. This enzyme, also known as platelet-derived endothelial cell growth factor (PD-ECGF), plays a role in angiogenesis and tumor growth. The study highlighted the derivative 2-(2,6-diethylphenyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline-1,3-dione (compound 9 in the study) as a potent inhibitor, exhibiting even stronger activity than the known inhibitor 5-nitrouracil [].

Q3: What is the mechanism of inhibition of the 7-nitro-1,2,3,4-tetrahydroisoquinoline-1,3-dione derivative (compound 9) on thymidine phosphorylase?

A3: The study by [] employed Lineweaver-Burk plot analysis to determine the inhibitory mechanism of compound 9. The results indicated a mixed-type competitive inhibition pattern. This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, ultimately interfering with thymidine phosphorylase activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.